molecular formula C7H7ClO3S B1423385 Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate CAS No. 113589-29-0

Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate

Cat. No.: B1423385
CAS No.: 113589-29-0
M. Wt: 206.65 g/mol
InChI Key: MAKSYNFEQORPNF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a methyl ester group, a hydroxyl group, a chlorine atom, and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate typically begins with commercially available thiophene derivatives.

    Stepwise Synthesis:

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.

    Catalysis: Employed in catalytic reactions due to its unique functional groups.

Biology:

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Explored as a potential lead compound in drug development due to its structural similarity to biologically active thiophene derivatives.

Industry:

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl, chlorine, and ester groups allows for diverse interactions with biological molecules, contributing to its potential biological activities.

Comparison with Similar Compounds

    Methyl 3-hydroxy-4-chloro-2-thiophenecarboxylate: Lacks the methyl group at the 5-position.

    Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate: Lacks the chlorine atom at the 4-position.

    Methyl 4-chloro-5-methyl-2-thiophenecarboxylate: Lacks the hydroxyl group at the 3-position.

Uniqueness: Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

113589-29-0

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C7H7ClO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3

InChI Key

MAKSYNFEQORPNF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C(=O)OC)O)Cl

Canonical SMILES

CC1=C(C(=C(S1)C(=O)OC)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by the method described in Example 1 from ethyl α-chloroacetoacetate (59 g, 0.35 moles), methyl thioglycolate (102 g, 0.70 moles) and sodium (19.7 g, 0.86 moles). The product is obtained from the crystalline precipitate by fractional recrystallization from isopropanol to give 2.8 g; mp 105°-107° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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